molecular formula C18H26ClNO2 B5232228 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride

1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride

Cat. No. B5232228
M. Wt: 323.9 g/mol
InChI Key: XBJCHCYHWCZNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride, also known as MBQ-167, is a synthetic compound with potential applications in the field of neuroscience. It is a quaternary ammonium salt that has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain. In

Mechanism of Action

1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride acts as a positive allosteric modulator of nAChRs, meaning that it enhances the activity of these receptors in response to the binding of acetylcholine. Specifically, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to bind to a site on the receptor that is distinct from the acetylcholine binding site, and to increase the sensitivity of the receptor to acetylcholine. This results in an overall increase in the activity of nAChRs in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride are largely related to its activity as a modulator of nAChRs. Studies have shown that 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride can enhance cognitive function in animal models, as well as improve motor function and reduce anxiety-like behaviors. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have potential therapeutic benefits in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a tool compound in neuroscience research is its high selectivity for nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological processes. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a long half-life in the body.
One limitation of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, while 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has shown promise as a therapeutic agent in animal models, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. One area of interest is the use of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a potential therapeutic agent in neurological disorders. Further studies are needed to determine the safety and efficacy of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride in humans, as well as to investigate its potential use in combination with other drugs.
Another area of interest is the development of new compounds based on the structure of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. Researchers are exploring the use of computational methods to design new compounds that may have improved selectivity and activity for nAChRs.
Finally, there is ongoing research into the role of nAChRs in various physiological processes. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is likely to continue to be a valuable tool compound for investigating these processes and developing new therapies for neurological disorders.

Synthesis Methods

The synthesis of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride involves several steps, including the reaction of 3-methylbenzoyl chloride with 1,8-diaminooctane to form the intermediate 1-{[(3-methylbenzoyl)amino]methyl}octane. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a chloride salt. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively bind to nAChRs in the brain, which are involved in a wide range of physiological processes, including learning and memory, attention, and addiction. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been used to study the role of nAChRs in these processes, as well as to investigate the potential therapeutic benefits of targeting these receptors in various neurological disorders.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-14-6-4-7-15(12-14)18(20)21-13-16-8-5-11-19-10-3-2-9-17(16)19;/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCHCYHWCZNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2CCCN3C2CCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride

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